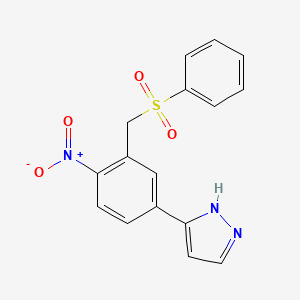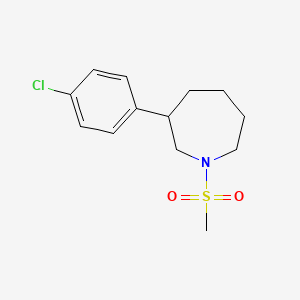
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane, also known as CPMA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMA belongs to the class of azepane compounds and has a unique chemical structure that confers its specific properties. In
Wissenschaftliche Forschungsanwendungen
Docking Studies and Molecular Structure Insights
The research on derivatives closely related to 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane, such as tetrazole derivatives, has provided significant insights into their molecular structure through X-ray crystallography. These studies are crucial for understanding the orientation and interaction of molecules within enzyme active sites, specifically highlighting their potential as cyclooxygenase-2 (COX-2) inhibitors. The structural analysis, including the planarity of tetrazole rings and the conjugation patterns of aryl rings, plays a vital role in pharmaceutical design and development (Al-Hourani et al., 2015).
Azepanium Ionic Liquids
Azepane, a structural component of 3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane, has been utilized to synthesize a new family of room-temperature ionic liquids. These ionic liquids, derived from azepane, offer potential environmental benefits by mitigating the disposal issues associated with azepane coproducts from the polyamide industry. Their properties, such as viscosity, conductivity, and electrochemical behavior, are influenced by the azepanium cation core, indicating their applicability in various industrial processes and green chemistry applications (Belhocine et al., 2011).
Electronic Transport in Poly(Azomethine Sulfone)s
Investigations into the electronic transport mechanisms within thin films of poly(azomethine sulfone)s, synthesized from bis(4-chlorophenyl)sulfone, reveal semiconducting properties. These studies are foundational for the development of advanced materials for electronic applications, providing insights into the correlations between polymer chemical structure and electronic properties (Rusu et al., 2007).
Proton Exchange Membrane Development
Research on sulfonated poly(ether sulfone)s for fuel cell applications has demonstrated the potential of these materials in creating efficient proton conduction pathways. The study focuses on the synthesis of locally and densely sulfonated units, leading to membranes that exhibit high proton conductivity and mechanical stability, crucial for the advancement of fuel cell technologies (Matsumoto et al., 2009).
Azepanium-Based Ionic Liquids in Supercapacitors
The exploration of azepanium-based ionic liquids, specifically N-methyl, N-butyl-azepanium bis[(trifluoromethane) sulfonyl]imide, in mixtures with propylene carbonate for supercapacitor electrolytes, highlights the high voltage and performance potential of these mixtures. This research underlines the importance of azepanium derivatives in enhancing the energy storage capabilities of supercapacitors, a critical component in the development of energy storage technologies (Pohlmann et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-methylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-18(16,17)15-9-3-2-4-12(10-15)11-5-7-13(14)8-6-11/h5-8,12H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKBPRRHNNALED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(methylsulfonyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


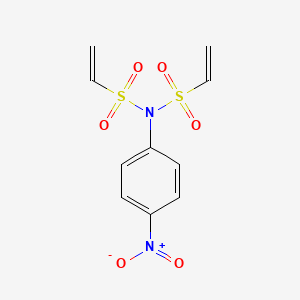

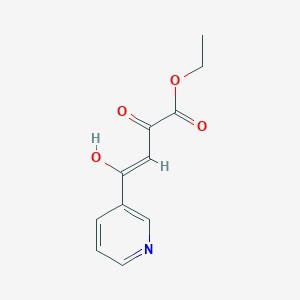

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)
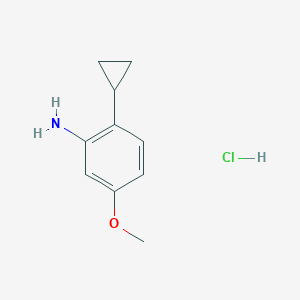
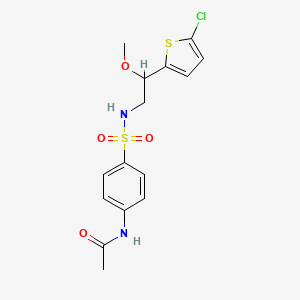
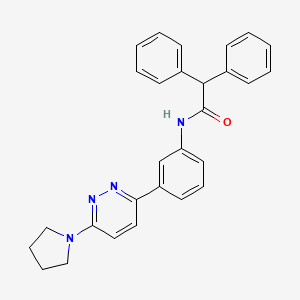
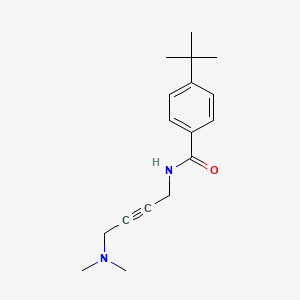

![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)

